molecular formula C21H29ClO3 B1669246 Clostebol acetate CAS No. 855-19-6

Clostebol acetate

Cat. No.: B1669246
CAS No.: 855-19-6
M. Wt: 364.9 g/mol
InChI Key: XYGMEFJSKQEBTO-KUJXMBTLSA-N
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Description

Clostebol acetate, also known as 4-chlorotestosterone 17β-acetate, is a synthetic anabolic-androgenic steroid derived from testosterone. It is primarily used in medical applications for its anabolic properties, which promote tissue growth and repair. This compound is marketed under various trade names, including Macrobin, Steranabol, Alfa-Trofodermin, and Megagrisevit . It is commonly used in dermatological and ophthalmological preparations for treating minor skin wounds and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clostebol acetate is synthesized by chlorinating testosterone at the 4-position to produce 4-chlorotestosterone. This intermediate is then esterified with acetic acid to form this compound. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by esterification using acetic anhydride or acetyl chloride under acidic conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, including creams, ointments, and injectable solutions .

Chemical Reactions Analysis

Types of Reactions: Clostebol acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clostebol acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for anabolic steroids.

    Biology: this compound is studied for its effects on muscle growth and repair, as well as its potential use in treating muscle-wasting diseases.

    Medicine: It is used in dermatological and ophthalmological preparations for treating minor skin wounds and infections. It is also investigated for its potential use in hormone replacement therapy.

    Industry: this compound is used in the veterinary industry to promote growth in livestock

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its chlorination at the 4-position, which prevents conversion to dihydrotestosterone and estrogen. This makes it a milder anabolic steroid with fewer androgenic and estrogenic side effects compared to other steroids like testosterone and turinabol .

Biological Activity

Clostebol acetate, a synthetic anabolic steroid derived from testosterone, has garnered significant attention in both clinical and sports contexts due to its biological activity and potential for misuse. This article explores the biological activity of this compound, focusing on its metabolism, routes of administration, detection in biological fluids, and implications for doping control.

Chemical Structure and Properties

This compound is characterized by its lipophilic nature, which allows it to penetrate biological membranes effectively. Its chemical structure includes a chlorine atom at the C4 position, which alters its metabolic pathways compared to other anabolic steroids. This modification affects its binding affinity to androgen receptors and its anabolic versus androgenic activity profile.

Metabolism and Excretion

The metabolism of this compound primarily occurs in the liver, leading to the formation of several metabolites. The main metabolite detected in urine is 4-chloro-androst-4-en-3α-ol-17-one (M1). Studies have shown that after transdermal application, M1 can be detected in urine for extended periods:

Metabolite Detection Window Concentration
M1Up to 25 days30-40 μg/L at peak
Other Metabolites (M2-M4)VariesGenerally lower concentrations

The detection of these metabolites is crucial for anti-doping measures, as they can indicate recent use of this compound even after a single exposure .

Routes of Administration

This compound can be administered through various routes, including:

  • Topical Application : Commonly used in formulations like Trofodermin®, this route allows for localized effects and systemic absorption. The drug diffuses through the skin layers and enters systemic circulation, which can lead to detectable levels in urine .
  • Intravaginal Application : A study demonstrated that intravaginal application followed by sexual intercourse resulted in detectable levels of clostebol metabolites in male partners .

Case Studies and Incidents

Several case studies highlight the complexities surrounding this compound's use in sports:

  • Accidental Doping : A male athlete tested positive for clostebol metabolites after sexual intercourse with a partner who had used a topical formulation. Urine samples showed trace amounts of M1 (0.9–3.5 μg/L), raising questions about incidental exposure versus intentional use .
  • Contamination Cases : Reports have documented instances where athletes claimed contamination from handling animals treated with clostebol-containing products. For example, an athlete was found to have clostebol metabolites due to contact with a dog treated with Trofodermin® .
  • Doping Control Challenges : The detection of clostebol metabolites poses challenges for anti-doping authorities. The potential for cross-contamination during intimate contact or through shared environments complicates the interpretation of positive test results .

Research Findings

Recent studies have focused on understanding the metabolic profiles of this compound:

  • A study using liquid chromatography-tandem mass spectrometry identified fourteen metabolites of clostebol, including nine previously unreported ones. This research enhances the understanding of how long these metabolites remain detectable and their implications for doping control .
  • Another study highlighted that glucuronide conjugates are primarily excreted metabolites, which can persist longer than others, providing valuable biomarkers for detecting misuse .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGMEFJSKQEBTO-KUJXMBTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234702
Record name Clostebol acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855-19-6
Record name (17β)-17-(Acetyloxy)-4-chloroandrost-4-en-3-one
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Record name Clostebol acetate
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Record name Clostebol acetate
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Record name Clostebol acetate
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Record name Clostebol acetate
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Record name Clostebol acetate
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Record name CLOSTEBOL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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